Methyltriphenylarsonium iodide
CAS No.: 1499-33-8
Cat. No.: VC20948827
Molecular Formula: C19H18AsI
Molecular Weight: 448.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1499-33-8 |
|---|---|
| Molecular Formula | C19H18AsI |
| Molecular Weight | 448.2 g/mol |
| IUPAC Name | methyl(triphenyl)arsanium;iodide |
| Standard InChI | InChI=1S/C19H18As.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
| Standard InChI Key | GHLKOMSNOFJXDT-UHFFFAOYSA-M |
| SMILES | C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
| Canonical SMILES | C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of methyltriphenylarsonium iodide features a quaternary arsenic atom in a tetrahedral arrangement. The central arsenic atom forms covalent bonds with three phenyl (C6H5) groups and one methyl (CH3) group, creating the positively charged arsonium cation [CH3(C6H5)3As]+. This cation pairs with an iodide (I-) anion through ionic interaction .
The structural representation in SMILES notation is:
CAs+(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
The InChI representation provides a standardized structural identifier:
InChI=1S/C19H18As/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3/q+1
The phenyl groups attached to the arsenic center contribute to the compound's steric bulk, influencing its reactivity and solubility characteristics. The methyl group provides a point of differential reactivity compared to the phenyl groups, which can be significant in certain chemical transformations.
Physical Properties
Methyltriphenylarsonium iodide possesses distinctive physical properties that are important for its identification, handling, and applications. The following table summarizes these key physical properties:
The compound's light sensitivity necessitates proper storage conditions to maintain its integrity over time. Its defined melting point range serves as an important criterion for assessing purity in laboratory settings.
Chemical Properties
The chemical behavior of methyltriphenylarsonium iodide is largely determined by the electronic properties of the quaternary arsenic center and the nature of the iodide counter ion. The positively charged arsenic center, surrounded by electron-withdrawing phenyl groups, creates a reactive site for nucleophilic substitution reactions.
The iodide counter ion can serve as a nucleophile in certain reaction conditions, making this compound versatile in organic synthesis applications. The As-C bonds in the compound are relatively stable under normal conditions but can undergo cleavage under specific reaction conditions, particularly in the presence of strong nucleophiles or reducing agents.
Identification and Nomenclature
CAS and Registry Information
For regulatory, safety, and research purposes, methyltriphenylarsonium iodide is identified by various registry numbers and codes as presented in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 1499-33-8 |
| MDL Number | MFCD00031543 |
| EINECS Number | 216-108-8 |
| PubChem CID | 73911 |
| InChI Key | GHLKOMSNOFJXDT-UHFFFAOYSA-M |
| Beilstein Reference | 3639838 |
These identification codes are essential for tracking the compound in scientific literature, commercial catalogues, and regulatory documents. The CAS number, in particular, provides a unique identifier recognized globally in chemical databases and safety documentation.
Common Synonyms
Methyltriphenylarsonium iodide is known by several synonyms in scientific literature and commercial contexts:
The IUPAC name for this compound is methyl(triphenyl)arsanium;iodide , which precisely describes its chemical structure according to international nomenclature standards.
Applications and Uses
While the search results provide limited specific information on the applications of methyltriphenylarsonium iodide, its chemical structure and properties suggest several potential uses in organic chemistry:
Quaternary arsonium salts like methyltriphenylarsonium iodide find application as phase-transfer catalysts in reactions involving aqueous and organic phases. The lipophilic nature of the arsonium cation facilitates the transfer of reagents between phases, enhancing reaction rates in heterogeneous reaction systems.
The compound can serve as a precursor for arsonium ylides, which participate in reactions analogous to Wittig reactions. These transformations are valuable in carbon-carbon bond formation, particularly in the synthesis of alkenes.
As an organometallic reagent, methyltriphenylarsonium iodide can function as a source of the methyltriphenylarsonium cation in various synthetic pathways, contributing to the arsenal of tools available for complex molecule synthesis.
Given its arsenic content and potential toxicity, this compound is primarily used in controlled laboratory environments rather than in large-scale industrial processes or consumer products.
These classifications underscore the need for careful handling and appropriate safety measures when working with this compound.
Spectroscopic Data and Analysis
Spectroscopic analysis of methyltriphenylarsonium iodide provides valuable information about its structure and properties. The predicted collision cross-section data for various mass spectrometry adducts are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 322.06972 | 171.1 |
| [M+Na]+ | 344.05166 | 190.3 |
| [M+NH4]+ | 339.09626 | 182.7 |
| [M+K]+ | 360.02560 | 179.9 |
| [M-H]- | 320.05516 | 180.9 |
| [M+Na-2H]- | 342.03711 | 185.7 |
| [M]+ | 321.06189 | 177.5 |
| [M]- | 321.06299 | 177.5 |
These predicted collision cross section values are useful for identification and characterization of the compound using ion mobility mass spectrometry techniques. The various adduct forms provide multiple points of identification in analytical contexts, enhancing confidence in compound identification.
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